molecular formula C22H20N4OS2 B1680979 SirReal2 CAS No. 709002-46-0

SirReal2

Cat. No.: B1680979
CAS No.: 709002-46-0
M. Wt: 420.6 g/mol
InChI Key: MENNDDDTIIZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SirReal2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin protein family . SIRT2 is a NAD±dependent lysine deacylase that regulates several biological processes . Dysregulation of SIRT2 activity has been associated with various forms of cancer . This compound has an IC50 value of 140 nM and is >1000-fold selective for SIRT2 over Sirt1 and Sirt3 .


Molecular Structure Analysis

The molecular formula of this compound is C22H20N4OS2 . It’s believed to act through a ligand-induced structural rearrangement of the active site, binding at an adjacent pocket to lock Sirt2 in an open conformation .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 420.55 g/mol . Its molecular formula is C22H20N4OS2 .

Scientific Research Applications

Sirt2 Inhibition and Its Implications

Chemically Induced Degradation of Sirt2 : A study developed a proteolysis targeting chimera (PROTAC) based on SirReal2, demonstrating its ability to induce selective Sirt2 degradation in HeLa cells. This degradation leads to hyperacetylation of the microtubule network and enhanced process elongation, indicating a novel approach for targeting epigenetic eraser proteins like Sirt2 (Schiedel et al., 2017).

Selective Sirt2 Inhibition Mechanism : Another significant work presented high-resolution structures of human Sirt2 in complex with this compound, uncovering a unique inhibitory mechanism. This study highlighted the drug's potency and selectivity, facilitated by a ligand-induced structural rearrangement of the active site. It also showed the effects of this compound in vivo, such as tubulin hyperacetylation and destabilization of checkpoint protein BubR1 (Rumpf et al., 2015).

Drug Repurposing for Sirt2 Inhibition : Research into drug repurposing for selective Sirt2 modulation identified FDA-approved drugs that could inhibit Sirt2 with high specificity and efficacy, based on the mechanism reported for this compound. This study highlights the potential of these drugs in targeted therapy for diseases where Sirt2 is implicated (Bharadwaj et al., 2021).

Sirt2 in Cancer Therapy : A study on gastric cancer revealed that this compound could significantly reduce migration and invasion of gastric cancer cells by inhibiting Sirt2. This finding suggests the potential of this compound as a therapeutic agent for treating gastric cancer by targeting Sirt2-mediated pathways (Li et al., 2018).

Sirt2 and Oocyte Maturation : Research has also indicated the role of Sirt2 in oocyte maturation, where its inhibition by this compound resulted in meiotic arrest, mitochondrial dysfunction, and disturbance of redox homeostasis. This study contributes to understanding the molecular mechanisms of oocyte aging and quality, with implications for reproductive biology and assisted reproductive technologies (Xu et al., 2019).

Mechanism of Action

Target of Action

SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .

Biochemical Pathways

SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.

Result of Action

The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .

Action Environment

It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.

Safety and Hazards

SirReal2 is classified as toxic and can cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

There are ongoing studies to discover more potent inhibitors for SIRT2 . The current results propose potent inhibitors for SIRT2 deserving more in vitro/in vivo investigation . The use of SIRT2 inhibitor SirReal2 alongside other inhibitors has shown promising results in suppressing tumor growth .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENNDDDTIIZDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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